PDE6D Selectivity vs. BI-0319
In multiplexed isobaric tagging mass spectrometry analysis of 6,008 quantified proteins in A549 cells, BI-0319 (VHL-based PTK2 PROTAC) induced a significant decrease in PDE6D protein levels, whereas BI-3663 (cereblon-based) did not alter PDE6D abundance [1]. Both compounds showed no significant changes in abundance of other detectable kinases, confirming high kinome selectivity for both [1].
| Evidence Dimension | PDE6D off-target degradation |
|---|---|
| Target Compound Data | No significant PDE6D degradation detected |
| Comparator Or Baseline | BI-0319 (VHL-based PTK2 PROTAC): Significant PDE6D degradation observed |
| Quantified Difference | BI-0319 uniquely induces PDE6D degradation; BI-3663 does not |
| Conditions | A549 lung adenocarcinoma cells; 6,008 proteins quantified via multiplexed isobaric tagging MS |
Why This Matters
For experiments where PDE6D modulation could confound phenotypic readouts, BI-3663 provides cleaner target engagement than BI-0319.
- [1] Popow J, Arnhof H, Bader G, Berger H, Ciulli A, Covini D, Dank C, Gmaschitz T, Greb P, Karolyi-Özguer J, et al. Highly Selective PTK2 Proteolysis Targeting Chimeras to Probe Focal Adhesion Kinase Scaffolding Functions. J Med Chem. 2019;62(5):2508-2520 (Figure 4A and Table S3). View Source
